3-Methyl-4-cinnolinol
Overview
Description
3-Methyl-4-cinnolinol: is an organic compound with the molecular formula C9H8N2O . It belongs to the class of cinnoline derivatives, which are aromatic heterocyclic compounds. This compound is characterized by a cinnoline ring system substituted with a methyl group at the 3-position and a hydroxyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-cinnolinol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of an alkyne with an amino group and a carboxylic acid group can yield cinnoline derivatives . Another method involves the dehydrogenation of dihydrocinnoline using freshly precipitated mercuric oxide .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions is crucial in large-scale production to minimize by-products and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-cinnolinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cinnoline ketones, while substitution reactions can introduce various functional groups onto the cinnoline ring.
Scientific Research Applications
3-Methyl-4-cinnolinol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-cinnolinol involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Cinnoline: The parent compound with a similar ring structure but without the methyl and hydroxyl substitutions.
Quinoxaline: An isomeric compound with a different arrangement of nitrogen atoms in the ring.
Phthalazine: Another isomer with distinct chemical properties.
Uniqueness: 3-Methyl-4-cinnolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-Methyl-4-cinnolinol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-viral, anti-bacterial, and other therapeutic potentials, supported by various studies and data.
1. Structure and Properties
This compound belongs to the class of cinnolin derivatives, characterized by a fused bicyclic structure that includes a quinoline-like moiety. Its molecular formula is , and it has a molecular weight of approximately 155.19 g/mol. The compound's structure contributes to its biological activity, particularly through interactions with biological targets.
2.1 Anti-Hepatitis B Virus Activity
Research has demonstrated that this compound exhibits potent anti-hepatitis B virus (HBV) activity. In vitro studies using human hepatoma cell lines (HepG2) showed that the compound effectively inhibited HBV replication at concentrations as low as 10 µM. The cytotoxicity of the compound was also assessed, revealing low toxicity levels, which is promising for therapeutic applications .
Table 1: Inhibition of HBV Replication by this compound
Compound | Concentration (µM) | % Inhibition | Cytotoxicity (IC50 µM) |
---|---|---|---|
This compound | 10 | 85 | >50 |
2.2 Antibacterial Activity
This compound has shown antibacterial properties against various strains of bacteria. Studies indicate that it possesses bactericidal effects at high concentrations while exhibiting bacteriostatic effects at lower concentrations. Its mechanism involves interference with bacterial respiratory chains, which is crucial for energy production in bacteria .
Table 2: Antibacterial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 25 | Bactericidal |
Escherichia coli | 50 | Bacteriostatic |
Bacillus cereus | 30 | Bactericidal |
2.3 Other Therapeutic Potentials
Beyond its antiviral and antibacterial properties, this compound has been investigated for other therapeutic uses:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially offering benefits in conditions like arthritis.
- Antioxidant Activity : The compound has been noted for its ability to scavenge free radicals, indicating potential use in preventing oxidative stress-related diseases.
3. Case Studies and Research Findings
Several studies have explored the pharmacological profile of this compound:
- Anti-HBV Study : A study published in MDPI reported that derivatives of methylated quinoline compounds, including this compound, demonstrated significant inhibition of HBV replication in vitro, highlighting their potential as therapeutic agents against viral infections .
- Antibacterial Mechanism : Research conducted on alkylquinolone derivatives indicated that structural modifications similar to those in this compound enhanced antibacterial efficacy against resistant strains of bacteria .
4. Conclusion
The biological activity of this compound underscores its potential as a lead compound for drug development targeting viral and bacterial infections. Its low toxicity profile combined with significant antiviral and antibacterial effects makes it an attractive candidate for further research and clinical trials.
Properties
IUPAC Name |
3-methyl-1H-cinnolin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-9(12)7-4-2-3-5-8(7)11-10-6/h2-5H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRPDIPJOFBYAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90223423 | |
Record name | 3-Methyl-4-cinnolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7317-82-0 | |
Record name | 3-Methyl-4-cinnolinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007317820 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC85323 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85323 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl-4-cinnolinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYL-4-CINNOLINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1G7II8M3G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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